(2R,3R,4R,5S)-5-amino-6-cyclohexyl-3,4-dihydroxy-2-propan-2-ylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R,5S)-5-amino-6-cyclohexyl-3,4-dihydroxy-2-propan-2-ylhexanoic acid is an organic compound with the molecular formula C15H29NO4. It belongs to the class of delta amino acids and derivatives, characterized by the presence of a carboxylic acid group and an amino group at the C5 carbon atom . This compound is notable for its complex structure, which includes multiple stereocenters and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S)-5-amino-6-cyclohexyl-3,4-dihydroxy-2-propan-2-ylhexanoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the protection of functional groups, followed by selective reactions to introduce the desired substituents. For example, the dipeptidic dihydroxyethylene isostere can be synthesized using tert-butyloxycarbonyl (Boc) protection, followed by dihydroxylation and isopropylidene formation .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar multi-step synthetic routes with optimizations for scale-up. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5S)-5-amino-6-cyclohexyl-3,4-dihydroxy-2-propan-2-ylhexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like thionyl chloride (SOCl2) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield cyclohexyl ketones, while reduction of the amino group can produce cyclohexylamines.
Scientific Research Applications
(2R,3R,4R,5S)-5-amino-6-cyclohexyl-3,4-dihydroxy-2-propan-2-ylhexanoic acid has several scientific research applications, including:
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5S)-5-amino-6-cyclohexyl-3,4-dihydroxy-2-propan-2-ylhexanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
5-Amino-6-cyclohexyl-4-hydroxy-2-isopropyl-hexanoic acid: This compound is similar in structure but has a hydroxyl group at the C4 position instead of the C3 position.
6-Cyclohexyl-5-[(cyclohexylacetyl)amino]-3,4-dihydroxy-2-isopropyl-hexanoic acid: This compound has additional cyclohexyl and acetyl groups, making it more complex.
Uniqueness
(2R,3R,4R,5S)-5-amino-6-cyclohexyl-3,4-dihydroxy-2-propan-2-ylhexanoic acid is unique due to its specific arrangement of functional groups and stereocenters, which confer distinct chemical and biological properties
Properties
CAS No. |
1197-07-5 |
---|---|
Molecular Formula |
C15H29NO4 |
Molecular Weight |
287.39 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-5-amino-6-cyclohexyl-3,4-dihydroxy-2-propan-2-ylhexanoic acid |
InChI |
InChI=1S/C15H29NO4/c1-9(2)12(15(19)20)14(18)13(17)11(16)8-10-6-4-3-5-7-10/h9-14,17-18H,3-8,16H2,1-2H3,(H,19,20)/t11-,12+,13+,14+/m0/s1 |
InChI Key |
VCIPTNRIUQKMFQ-REWJHTLYSA-N |
Isomeric SMILES |
CC(C)[C@H]([C@H]([C@@H]([C@H](CC1CCCCC1)N)O)O)C(=O)O |
SMILES |
CC(C)C(C(C(C(CC1CCCCC1)N)O)O)C(=O)O |
Canonical SMILES |
CC(C)C(C(C(C(CC1CCCCC1)N)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.